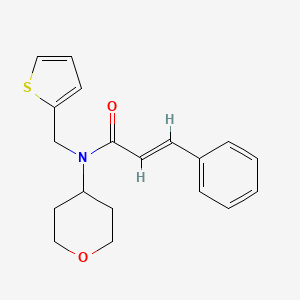

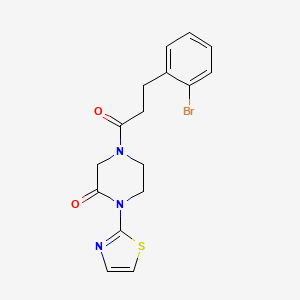

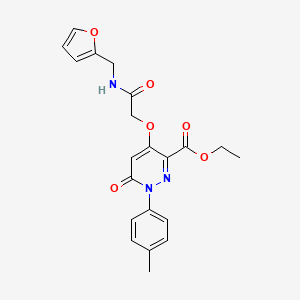

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide is a compound that appears to be a derivative of cinnamic acid with substitutions that include a tetrahydro-2H-pyran ring and a thiophene moiety. This compound is not directly mentioned in the provided papers, but its structure suggests that it may have been synthesized as part of a study on heterocyclic compounds with potential antitumor activity or as a result of a stereoselective synthesis process.

Synthesis Analysis

The synthesis of related compounds has been described in the provided papers. The first paper discusses the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . The key precursor in this study underwent various reactions to produce a diverse set of products, including those with thiophene rings, which are relevant to the compound . The second paper presents a method for synthesizing 3,4-dihydropyran-2-ones from cinnamic thioesters through a phase-transfer catalyzed domino Michael-cyclisation reaction . This method could potentially be adapted to synthesize the tetrahydro-2H-pyran ring present in this compound.

Molecular Structure Analysis

Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of reactive functional groups. The papers provided detail reactions such as dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions , which could be relevant to the synthesis or further transformation of this compound. Additionally, the stereoselective synthesis process described in the second paper could influence the chemical reactivity of the compound by introducing chirality.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide insights into the properties of structurally related compounds. For instance, the antitumor activities of the synthesized heterocyclic compounds were evaluated, and most compounds showed high inhibitory effects on various human cancer cell lines . The yields and enantioselectivities achieved in the synthesis of 3,4-dihydropyran-2-ones suggest that the compound might also be synthesized with high efficiency and selectivity .

Scientific Research Applications

Antitumor Agents

Research has demonstrated the synthesis and evaluation of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing potent antitumor activities against hepatocellular carcinoma cell lines. Compounds exhibited promising IC50 values, indicating their potential as antitumor agents (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Activity

Amido-linked bis heterocycles, including pyrrolyl and pyrazolyl derivatives, were synthesized and screened for antimicrobial activity. The chlorosubstituted imidazolyl cinnamamide derivative displayed strong antibacterial and antifungal activities, highlighting the antimicrobial potential of such compounds (Padmavathi et al., 2011).

Fungicidal and Insecticidal Activities

Beta-methoxyacrylate-containing N-acetyl pyrazoline derivatives were designed and synthesized, exhibiting both fungicidal and insecticidal activities. This research underscores the agricultural applications of cinnamamide derivatives in developing new lead compounds for pest control (Zhao et al., 2008).

Antidepressant Activity

A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activities. One particular derivative significantly reduced immobility time in behavioral tests, suggesting potential therapeutic use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Material Science Applications

Studies on the growth and morphology change of polystyrene-block-poly(2-cinnamoylethyl methacrylate) particles in solvent−nonsolvent mixtures before precipitation have provided insights into the behavior of polymer particles in mixed solvents, relevant for material science and engineering (Ding & Liu, 1999).

properties

IUPAC Name |

(E)-N-(oxan-4-yl)-3-phenyl-N-(thiophen-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c21-19(9-8-16-5-2-1-3-6-16)20(15-18-7-4-14-23-18)17-10-12-22-13-11-17/h1-9,14,17H,10-13,15H2/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWAVISHQRRLPC-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)

![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide](/img/structure/B2548452.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)

![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)